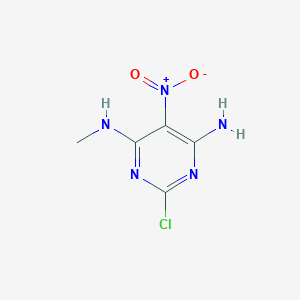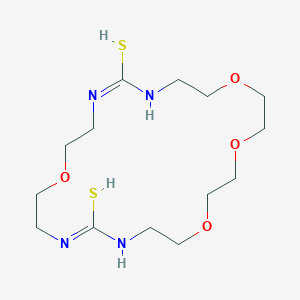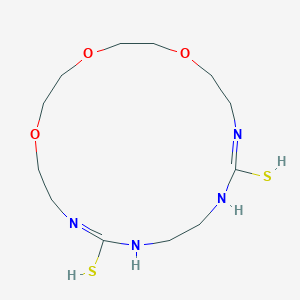
AChE-IN-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Vorbereitungsmethoden
The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:
4’-Hydroxychalcone: Lacks the bromine substituent but shares similar biological activities.
4’-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, exhibiting different pharmacological properties.
3’-Bromo-4-hydroxychalcone: Similar structure but with the bromine atom at a different position, leading to variations in biological activity.
These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11BrO2 |
|---|---|
Molekulargewicht |
303.15g/mol |
IUPAC-Name |
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ |
InChI-Schlüssel |
RJIFZRQOWIRRNC-XCVCLJGOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)



